(S)-Quinuclidin-3-amine hydrochloride

Overview

Description

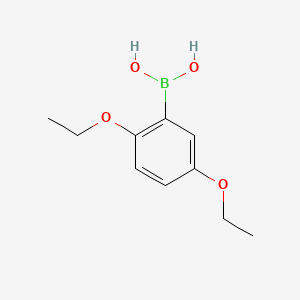

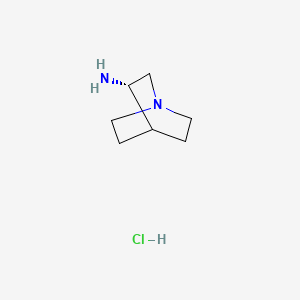

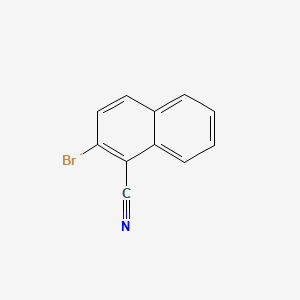

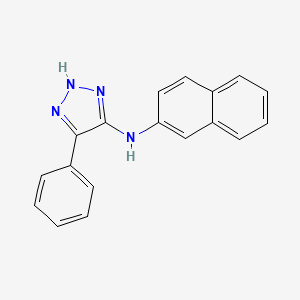

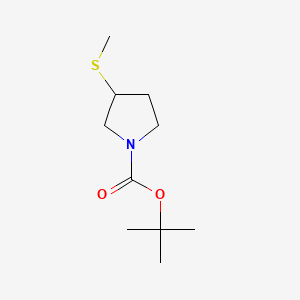

Quinuclidine is a nitrogenous bicyclic compound classified as an alkaloid. It’s a strong base due to the presence of a tertiary amine. The “(S)” denotes the specific stereochemistry of the molecule, indicating it’s the “left-handed” version of quinuclidin-3-amine . Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, like an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .

Molecular Structure Analysis

The molecular structure of a compound like “(S)-Quinuclidin-3-amine hydrochloride” would involve a three-dimensional arrangement of atoms. The quinuclidine portion is a bicyclic structure with a nitrogen atom, and the amine group (-NH2) would be attached at the 3-position . The hydrochloride part indicates that a hydrogen chloride (HCl) has been added, likely making this a salt with the chloride ion associated with the amine group .Chemical Reactions Analysis

Amines, like the one in this compound, can undergo a variety of chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo reactions with other functional groups, such as aldehydes and ketones, to form imines and enamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Quinuclidin-3-amine hydrochloride” would depend on its specific structure. As a hydrochloride salt of an amine, it would likely be a solid at room temperature and highly soluble in water . The presence of the chiral center (indicated by the “(S)”) means that this compound can exist as one of two enantiomers, which are mirror images of each other .Scientific Research Applications

- Production of Organic Compounds : Hydrochloric acid is used in the production of organic compounds like vinyl chloride and dichloromethane for plastics or PVC (Polyvinyl Chloride), bisphenol A, and many others .

- Production of Inorganic Compounds : This acid is used to prepare compounds that are used as water treatment chemicals. Some examples include polyaluminium chloride (PAC), iron (III) chloride, and an aluminium carbohydrate which are used in treating the water .

- Removing Metal Stains and Cleaning Stone and Tiles : Hydrochloric acid is highly corrosive and because of this nature, it is used as a chemical to remove stains or rust, especially from metals like iron, copper, and others. It is often used in a diluted form .

- Oil Production : Hydrochloric acid is used in the oil industry to stimulate the production of oil and gas from wells .

- Purification of Table Salt and pH Control : Hydrochloric acid is used in the purification of table salt. It is also used to control the pH of solutions .

-

Modification of Cellulose : Hydrochloride salts can be used in the modification of cellulose, which has a wide range of applications in various fields . The modification of cellulose can enhance its properties and make it suitable for specific applications. For example, cellulose can be modified to improve its solubility, which opens up new possibilities for sustainable techniques .

-

Synthesis of Nanocrystals : Hydrochloride salts can be used in the synthesis of nanocrystals. For instance, an aromatic amino acid ester hydrochloride salt was used in the synthesis of tin oxide (SnO2) nanocrystals . These nanocrystals have applications in perovskite solar cells, an emerging renewable energy technology .

-

Pharmaceutical Applications : Lipids, which can be prepared using hydrochloride salts, are essential components of pharmaceutical dosage forms . They can be used in the preparation of pills and ointments, among other things .

Future Directions

The future directions for a compound like “(S)-Quinuclidin-3-amine hydrochloride” would depend on its potential applications. If it has medicinal properties, future research could involve clinical trials to test its efficacy and safety . If it’s useful in chemical synthesis, future directions could involve developing more efficient or environmentally friendly methods of synthesizing this compound .

properties

IUPAC Name |

(3S)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAKFKRESWHJHB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677298 | |

| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Quinuclidin-3-amine hydrochloride | |

CAS RN |

119904-90-4, 137661-30-4 | |

| Record name | (S)-3-Aminoquinuclidine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119904-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)